2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide, also known as BINA, is a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Mécanisme D'action
2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide inhibits the HAT activity of p300/CBP-associated factor (PCAF) by binding to its bromodomain. This results in the inhibition of histone acetylation and the regulation of gene expression. 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide has also been shown to inhibit the acetylation of non-histone proteins, such as p53 and NF-κB, which are involved in cell cycle regulation and inflammation.
Biochemical and Physiological Effects:
2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation and oxidative stress in neurodegenerative diseases, and suppress inflammation and immune responses in inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide is its selectivity for p300/CBP-associated factor (PCAF), which allows for targeted inhibition of histone acetylation. However, 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide has also been found to have off-target effects on other bromodomain-containing proteins, which may limit its specificity. Another limitation of 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several potential future directions for research on 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide. One area of interest is the development of more potent and selective inhibitors of p300/CBP-associated factor (PCAF) for cancer and neurodegenerative disease treatment. Another area of interest is the investigation of 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide's effects on epigenetic regulation and gene expression in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of novel formulations and delivery systems for 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide may improve its solubility and bioavailability for in vivo studies.
Méthodes De Synthèse
The synthesis of 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide involves the reaction of 5-methyl-3-hydroxybenzisoxazole with 2-naphthylacetyl chloride in the presence of triethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane. The resulting product is then purified by column chromatography to obtain 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide as a white solid.
Applications De Recherche Scientifique
2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. It has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
In neurodegenerative disease research, 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been found to have neuroprotective effects in models of Parkinson's disease and Huntington's disease.
In inflammatory disorder research, 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C20H16N2O2 |
---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-(5-methyl-1,2-benzoxazol-3-yl)-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C20H16N2O2/c1-13-6-9-19-17(10-13)18(22-24-19)12-20(23)21-16-8-7-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3,(H,21,23) |
Clé InChI |
WMWMAYDLHZZAKB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.